molecular formula C12H10FN3O2S B1684521 TPCA-1 CAS No. 507475-17-4

TPCA-1

Cat. No.: B1684521
CAS No.: 507475-17-4
M. Wt: 279.29 g/mol
InChI Key: SAYGKHKXGCPTLX-UHFFFAOYSA-N
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Scientific Research Applications

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of specific signaling pathways.

    Biology: Investigated for its effects on cellular processes such as proliferation, apoptosis, and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

Target of Action

TPCA-1, also known as IKK-2 Inhibitor IV, primarily targets the human IκB kinase 2 (IKK-2) and STAT3 . IKK-2 is a crucial component of the NF-κB signaling pathway, which plays a pivotal role in immune responses, inflammation, and cell survival . STAT3 is a transcription factor that regulates cell growth and apoptosis .

Mode of Action

This compound inhibits IKK-2, thereby blocking the NF-κB signaling pathway . This inhibition suppresses the transcription of several pro-inflammatory cytokines . This compound also prevents the recruitment of STAT3 to upstream kinases by interacting with the SH2 domain of STAT3 . This interaction limits the ability of cytokines and tyrosine kinases to induce STAT3 activity .

Biochemical Pathways

The inhibition of IKK-2 by this compound leads to the suppression of the NF-κB signaling pathway . This suppression results in the downregulation of pro-inflammatory cytokines . On the other hand, the inhibition of STAT3 disrupts its recruitment to upstream kinases, attenuating STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases . This dual inhibition of both IKK-2 and STAT3 by this compound can regulate the transcripts of interleukin (IL)-6 and COX-2 .

Result of Action

The inhibition of IKK-2 and STAT3 by this compound leads to several molecular and cellular effects. It reduces inflammation and antigen-induced T cell proliferation . It also selectively represses the proliferation of cells with constitutive STAT3 activation . Moreover, this compound can inhibit STAT3 phosphorylation, DNA binding, and transactivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain cytokines and tyrosine kinases can induce STAT3 activity, which this compound aims to inhibit . Furthermore, the use of this compound in combination with other treatments, such as tyrosine kinase inhibitors (TKIs), has been shown to increase sensitivity and enhance apoptosis induced by gefitinib . This suggests that the therapeutic context in which this compound is used can significantly impact its effectiveness.

Advantages and Limitations for Lab Experiments

TPCA-1 has several advantages for lab experiments, including its high specificity and potency, its stability and ease of synthesis, and its wide range of applications in various biological systems. However, it also has some limitations, such as its lack of efficacy in certain types of cancer cells and its potential for off-target effects.

Future Directions

For TPCA-1 research include the development of new therapeutics targeting this compound for the treatment of diabetes, cancer, and obesity, as well as the identification of new target proteins and signaling pathways that may be modulated by this compound inhibition. Additional research is also needed to better understand the mechanism of action of this compound and its potential off-target effects, as well as to optimize its efficacy in various biological systems.

In conclusion, this compound is a promising small molecule with a wide range of potential applications in scientific research and therapeutics. Further research on its mechanism of action, efficacy and safety will help to unlock the full potential of this molecule.

Another future direction for this compound research is to explore its use in combination with other drugs or therapies. This compound has been shown to enhance the efficacy of other cancer therapies, such as radiation therapy, and it may also have potential as a combination therapy for diabetes or obesity. Additionally, research into the potential use of this compound as a diagnostic tool for diseases such as cancer, diabetes or obesity is also a possibility.

Another area of investigation is the development of this compound analogues or derivatives with improved properties, such as increased specificity, potency or stability. This could be achieved through the use of structure-activity relationship (SAR) studies or the application of computational modeling techniques.

It is also important to note that this compound is not only a promising tool for research but also a potential drug candidate, as it has already shown promising results in animal models of diabetes, cancer and obesity. However, further studies are needed to evaluate the safety and efficacy of this compound in humans, including clinical trials.

In summary, this compound is a small molecule with promising potential as a research tool, diagnostic tool and a drug candidate for treatment of several diseases. The research on this compound can lead to a better understanding of the biological function of this compound and its role in various diseases, as well as the development of new therapeutics targeting this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization.

Industrial Production Methods

In industrial settings, the production of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide is unique in its dual inhibition of IKKβ and STAT3, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:

By targeting both pathways, 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide offers a more comprehensive approach to modulating inflammatory and cancer-related processes.

Properties

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432635
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507475-17-4
Record name 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCA-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tpca-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TPCA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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